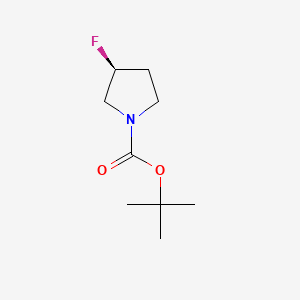

(S)-1-Boc-3-fluoropyrrolidine

説明

Significance of Fluorine in Medicinal Chemistry and Agrochemicals

The introduction of fluorine into organic molecules is a widely employed strategy in drug discovery and agrochemical development, with a substantial percentage of pharmaceuticals and crop protection agents containing at least one fluorine atom. This is due to the profound and often beneficial effects that fluorine substitution can have on a molecule's biological and physicochemical properties.

The strategic placement of fluorine can significantly alter a molecule's characteristics. As the most electronegative element, fluorine's presence can influence a compound's acidity (pKa), lipophilicity, metabolic stability, and molecular conformation. The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, which can enhance the metabolic stability of a drug by blocking sites susceptible to oxidative metabolism. This increased stability can lead to a longer duration of action. Furthermore, fluorine substitution can modulate a molecule's lipophilicity, which in turn affects its absorption, distribution, and ability to penetrate biological membranes.

Table 1: Physicochemical Properties of 3-Fluoropyrrolidine (B48656) Enantiomers

| Property | (R)-3-Fluoropyrrolidine | (S)-3-Fluoropyrrolidine |

|---|---|---|

| Melting Point | 181–184°C | 183–187°C |

| Optical Rotation [α]₂₀/D | -8° (c = 1% in methanol) | +8° (c = 1% in methanol) |

Note: Data is for the hydrochloride salt of the un-protected pyrrolidine (B122466).

In the realm of drug discovery, fluorine is often introduced to a lead compound to optimize its pharmacological profile. This can lead to enhanced binding affinity for the target protein, improved metabolic stability, and better bioavailability. For instance, fluorinated analogues of existing drugs have demonstrated increased potency and a more desirable pharmacokinetic profile. The small size of the fluorine atom allows it to often act as a hydrogen isostere, minimizing steric hindrance while imparting significant electronic changes. This unique combination of properties makes fluorine a valuable tool for medicinal chemists seeking to fine-tune the properties of a drug candidate.

Overview of Pyrrolidine Derivatives as Valuable Building Blocks

The pyrrolidine ring, a five-membered saturated heterocycle containing a nitrogen atom, is a privileged scaffold in medicinal chemistry. Its non-planar, puckered structure provides three-dimensional diversity that is crucial for specific interactions with biological targets.

Pyrrolidine and its derivatives are ubiquitous in nature, forming the core structure of numerous alkaloids, amino acids (such as proline), and other biologically active natural products. This prevalence extends to synthetic pharmaceuticals, where the pyrrolidine motif is found in a wide range of drugs with diverse therapeutic applications, including antiviral, antibacterial, and anticancer agents.

The pyrrolidine scaffold is a key component of many physiologically active compounds due to its ability to confer rigidity and introduce stereocenters, which are critical for selective binding to enzymes and receptors. The nitrogen atom in the pyrrolidine ring can act as a hydrogen bond acceptor or a basic center, further contributing to its interaction with biological targets. The ability to readily functionalize the pyrrolidine ring at various positions makes it a versatile platform for the synthesis of compound libraries for drug discovery.

Specific Focus on 3-Fluoropyrrolidines

3-Fluoropyrrolidines, and specifically the N-Boc protected (S)-enantiomer, are recognized as valuable building blocks for the synthesis of physiologically active compounds. The introduction of a fluorine atom at the 3-position of the pyrrolidine ring combines the beneficial properties of both the fluorine atom and the pyrrolidine scaffold. The stereochemistry at the fluorine-bearing carbon is crucial, as the (R)- and (S)-enantiomers can exhibit significantly different biological activities. For example, in certain parthenolide-derived anticancer agents, the (R)-enantiomer of 3-fluoropyrrolidine showed 50-fold higher potency than the (S)-enantiomer. Conversely, the incorporation of (S)-3-fluoropyrrolidine has been shown to enhance the selectivity of dipeptidyl peptidase IV (DPP-IV) inhibitors. researchgate.net

The Boc (tert-butoxycarbonyl) protecting group on the nitrogen atom of (S)-1-Boc-3-fluoropyrrolidine makes it an ideal intermediate for multi-step syntheses. The Boc group is stable under a variety of reaction conditions but can be easily removed under acidic conditions, allowing for subsequent functionalization of the pyrrolidine nitrogen. This makes this compound a versatile and highly useful tool in the synthesis of complex fluorinated molecules with potential therapeutic applications.

Table 2: Applications of (S)-3-Fluoropyrrolidine Derivatives in Medicinal Chemistry

| Application Area | Target | Key Findings |

|---|---|---|

| Diabetes | Dipeptidyl Peptidase IV (DPP-IV) | Incorporation of the (S)-3-fluoropyrrolidine moiety into inhibitors leads to enhanced selectivity over related enzymes. researchgate.net |

| Cancer | Kinesin Spindle Protein (KSP) | 3-Fluoropyrrolidine derivatives have been identified as inhibitors of KSP, a protein involved in cell division, making them potential anticancer agents. |

| Cancer | Purine (B94841) Nucleoside Phosphorylase (PNP) | 3-Fluoropyrrolidine acts as an inhibitor of PNP, an enzyme crucial for the proliferation of certain cancer cells. |

| Neurological Disorders | Voltage-gated sodium channel (Nav1.7) | (S)-3-fluoropyrrolidine containing compounds have shown moderate inhibitory activity against Nav1.7. |

Biological Activities and Applications of 3-Fluoropyrrolidines

Compounds that feature the 3-fluoropyrrolidine moiety exhibit a broad spectrum of biological activities, making them valuable in the field of drug discovery. researchgate.net Their utility has been demonstrated in the development of inhibitors for various enzymes, highlighting the significant role the fluorinated pyrrolidine ring plays in modulating biological function. thieme-connect.comresearchgate.net

Dipeptidyl Peptidase IV (DPP-IV) Inhibitors

The 3-fluoropyrrolidine scaffold is a key component in the design of inhibitors for Dipeptidyl Peptidase IV (DPP-IV), an enzyme involved in glucose metabolism and a target for the treatment of type 2 diabetes. Amides created from fluorinated pyrrolidines have been assessed as DPP-IV inhibitors. nih.govexlibrisgroup.com

Research has shown that analogues incorporating the (S)-3-fluoropyrrolidine moiety demonstrate good selectivity for DPP-IV over related enzymes like quiescent cell proline dipeptidase (QPP). nih.govexlibrisgroup.comsigmaaldrich.com The introduction of the fluorine atom into the pyrrolidine ring is a critical modification that can enhance the potency and selectivity of these inhibitors. For instance, a study on fluoropyrrolidine amides identified a specific compound (Compound 48) that not only showed good pharmacokinetic properties but was also orally active in an oral glucose tolerance test in lean mice. nih.govexlibrisgroup.com Further studies have investigated the metabolic pathways of DPP-IV inhibitors containing a fluoropyrrolidine moiety, indicating that the ring can undergo metabolic activation. nih.gov

| Compound Class | Target Enzyme | Key Finding |

| Fluoropyrrolidine amides | Dipeptidyl Peptidase IV (DPP-IV) | Analogues with (S)-3-fluoropyrrolidine showed good selectivity for DPP-IV over QPP. nih.govexlibrisgroup.com |

| MRL-A and MRL-B | Dipeptidyl Peptidase IV (DPP-IV) | The fluoropyrrolidine ring is susceptible to metabolic activation, a process that can be influenced by CYP3A1 and CYP3A2 enzymes. nih.gov |

Purine Nucleoside Phosphorylase (PNP) Inhibitors

3-Fluoropyrrolidines serve as crucial building blocks for potent inhibitors of purine nucleoside phosphorylase (PNP). arkat-usa.org PNP is an enzyme involved in the purine salvage pathway, and its inhibition is a therapeutic strategy for T-cell mediated diseases, such as certain types of cancer and autoimmune disorders. nih.gov

A notable class of PNP inhibitors, the immucillins, have been synthesized incorporating a fluoropyrrolidine core. nih.govacs.org The synthesis of F-DADMe-ImmH, a potent immucillin inhibitor, utilizes a fluoropyrrolidine intermediate. nih.govnih.gov The stereochemistry of the fluorine substitution has a profound impact on inhibitory activity. For example, the (3S,4S) stereoisomer of F-DADMe-ImmH exhibits a slow-onset binding constant (Ki) of 0.032 nM for human PNP, whereas the (3R,4R) isomer is significantly less potent with a Ki of 1.82 nM. nih.govacs.orgnih.gov This demonstrates the critical role of the specific spatial arrangement of the fluorine atom for potent enzyme inhibition.

| Inhibitor | Target Enzyme | Inhibition Constant (Ki*) |

| F-DADMe-ImmH [(3S,4S)−3] | Human Purine Nucleoside Phosphorylase (PNP) | 0.032 nM nih.govacs.orgnih.gov |

| F-DADMe-ImmH [(3R,4R)−3] | Human Purine Nucleoside Phosphorylase (PNP) | 1.82 nM nih.govacs.orgnih.gov |

Kinesin Spindle Protein (KSP) Inhibitors

The inhibition of kinesin spindle protein (KSP) represents a novel approach in cancer therapy. nih.govrcsb.org KSP is a motor protein essential for the proper formation of the mitotic spindle during cell division, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells. google.com 3-Fluoropyrrolidine derivatives have been identified as KSP inhibitors. arkat-usa.org

In the development of KSP inhibitors, the 3-fluoropyrrolidine moiety has been incorporated to optimize the pharmacological properties of lead compounds. For example, in a series of dihydropyrrole KSP inhibitors, beta-fluorination was used to modulate the pKa of a piperidine (B6355638) nitrogen, which successfully reduced efflux by P-glycoprotein (Pgp), a common mechanism of drug resistance. nih.govrcsb.org This strategic placement of fluorine led to the discovery of compound 30 (MK-0731), which demonstrated an optimal in vitro and metabolic profile for potential use in treating taxane-refractory cancers. nih.govrcsb.org

| Compound | Target | Application | Key Feature |

| MK-0731 | Kinesin Spindle Protein (KSP) | Cancer Therapy | Incorporation of a fluoro-piperidine moiety to reduce Pgp efflux and improve metabolic profile. nih.govrcsb.org |

Glucokinase Activators

Glucokinase (GK) acts as a glucose sensor in the body, playing a crucial role in glucose homeostasis by regulating insulin (B600854) secretion from pancreatic β-cells and managing glucose uptake in the liver. nih.govfrontiersin.org Glucokinase activators (GKAs) are a class of therapeutic agents being investigated for the treatment of type 2 diabetes. researchgate.netdiva-portal.org The 3-fluoropyrrolidine moiety has been incorporated into the structure of some benzamide (B126) derivatives designed as glucokinase activators. researchgate.net This highlights the versatility of the fluoropyrrolidine scaffold in the design of molecules targeting metabolic disorders. researchgate.netgoogle.com

Prolyl Oligopeptidase Inhibitors

Prolyl oligopeptidase (POP) is an enzyme implicated in the regulation of neuropeptides and kinins, suggesting its involvement in processes like learning, memory, and blood pressure control. nih.gov The development of inhibitors for this enzyme is an area of active research.

In a series of synthetic N-terminal blocked dipeptides, N-benzyloxycarbonyl-prolyl-3-fluoropyrrolidine was identified as a highly potent and reversible inhibitor of prolyl oligopeptidase. nih.govinrae.fr This compound exhibited tight binding to the enzyme, with a calculated inhibition constant (Ki) of 0.8 nM for human platelet prolyl oligopeptidase. nih.gov The study demonstrated that this fluoropyrrolidine-containing compound is a promising lead for investigating the physiological functions of POP. nih.gov

| Inhibitor | Target Enzyme | Inhibition Constant (Ki) |

| N-benzyloxycarbonyl-prolyl-3-fluoropyrrolidine | Human Platelet Prolyl Oligopeptidase | 0.8 nM nih.gov |

Applications in Neurodegenerative Diseases

Neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, are characterized by the progressive loss of neurons. wikipedia.org Research into therapeutics for these conditions is a significant area of medicinal chemistry. Chiral fluorinated compounds like (R)-3-Fluoropyrrolidine hydrochloride are considered valuable building blocks in this research. chemimpex.com

The unique structural features of these compounds are leveraged to enhance binding interactions with biological targets relevant to neurological disorders. chemimpex.com Researchers use these fluorinated pyrrolidine derivatives to synthesize novel bioactive molecules and explore new therapeutic avenues for treating neurodegenerative conditions by modulating receptor activity. chemimpex.comtargetmol.com

Role as Chiral Building Blocks in Pharmaceutical Chemistry

In the realm of pharmaceutical chemistry, fluorinated pyrrolidines are highly valued as chiral building blocks. beilstein-journals.orgresearchgate.net A chiral building block is a molecule that exists in a specific, enantiomerically pure form and can be used as a starting material to construct more complex, biologically active molecules. The stereochemistry of a drug is often critical to its efficacy and selectivity, as biological targets like enzymes and receptors are themselves chiral.

Substituted 3-fluoropyrrolidines, for example, are considered valuable non-natural amino acids that can be incorporated into peptides to enhance their conformational stability. beilstein-journals.org Similarly, N-protected (2S,4S)-4-fluoropyrrolidine derivatives serve as key synthons for dipeptidyl peptidase-IV (DPP-IV) inhibitors, a class of drugs used to treat type 2 diabetes. nih.gov The defined stereochemistry of these fluorinated building blocks allows chemists to synthesize target molecules with precise control over their spatial arrangement, which is essential for achieving the desired therapeutic effect. beilstein-journals.orgnih.gov

Contextualizing this compound within the Field

This compound is a specific, highly functionalized member of the fluorinated pyrrolidine family. It is the enantiomer with the (S) configuration at the chiral carbon atom bearing the fluorine. The nitrogen atom of the pyrrolidine ring is protected by a tert-butoxycarbonyl (Boc) group. This compound exemplifies the convergence of key strategic elements in modern synthetic chemistry: fluorination, chirality, and the use of protecting groups.

Its Enantiomeric Purity and Importance

The enantiomeric purity of a chiral building block like this compound is of paramount importance. The two enantiomers of a chiral molecule, designated as (R) and (S), can exhibit vastly different biological and physicochemical properties. This is because the interaction of a small molecule with a biological target is highly dependent on a precise three-dimensional fit.

Research has shown that the different enantiomers of 3-fluoropyrrolidine can have dramatically different potencies in biological assays. For instance, in one study on parthenolide-derived anticancer agents, the (R)-enantiomer of a 3-fluoropyrrolidine derivative was 50 times more potent than its (S)-counterpart. Conversely, in the development of Nav1.7 inhibitors, a derivative containing the (S)-enantiomer showed moderate activity. This highlights that a specific stereoisomer is often required for optimal interaction with a particular biological target. Therefore, obtaining this compound in high enantiomeric purity is crucial for its effective use in the synthesis of pharmaceuticals, as the presence of the other enantiomer could lead to reduced efficacy or off-target effects. The synthesis of enantiopure compounds is a significant focus in organic chemistry, often requiring asymmetric synthesis or chiral resolution techniques. researchgate.netnih.gov

Table 1: Comparative Biological Activity of 3-Fluoropyrrolidine Enantiomers

| Target/Application | (R)-Enantiomer Activity | (S)-Enantiomer Activity | Reference |

|---|---|---|---|

| Parthenolide Anticancer Agents | High Potency (GI₅₀ = 0.52 μM) | Low Potency | |

| Nav1.7 Inhibitors | Not specified | Moderate Activity (FRET IC₅₀ = 0.37 μM) |

Its Utility as a Protected Intermediate

This compound is classified as a protected intermediate, a critical concept in multi-step organic synthesis. The tert-butoxycarbonyl (Boc) group attached to the pyrrolidine nitrogen is a protecting group. Its function is to temporarily render the nitrogen atom non-reactive while chemical transformations are carried out on other parts of the molecule. whiterose.ac.ukvulcanchem.com

The pyrrolidine nitrogen is a nucleophilic and basic site, which could interfere with many common synthetic reactions. By "protecting" it with the bulky, electron-withdrawing Boc group, chemists can perform reactions, such as modifications at other positions of the ring, without undesired side reactions involving the nitrogen. whiterose.ac.uk The Boc group is specifically chosen for its stability under a wide range of reaction conditions while being easily and cleanly removable under acidic conditions (e.g., using trifluoroacetic acid). vulcanchem.com This robust "protect-react-deprotect" strategy allows for the construction of complex molecular architectures. The use of Boc-protected pyrrolidines is a common and effective strategy in the synthesis of pharmaceutical compounds, enabling efficient and selective reaction pathways. whiterose.ac.uknih.govnih.gov

Table 2: Properties of the Boc Protecting Group

| Property | Description | Significance in Synthesis |

|---|---|---|

| Chemical Nature | tert-butoxycarbonyl | A carbamate (B1207046) that deactivates the amine's nucleophilicity and basicity. |

| Stability | Stable to many nucleophiles, bases, and reductive conditions. | Allows for a wide range of chemical transformations on other parts of the molecule. |

| Cleavage Condition | Labile under acidic conditions (e.g., TFA, HCl). | The protecting group can be removed easily at a desired stage of the synthesis to reveal the free amine for further reaction. |

Table 3: Mentioned Chemical Compounds

| Compound Name | Other Names/Abbreviations |

|---|---|

| This compound | tert-butyl (S)-3-fluoropyrrolidine-1-carboxylate |

| Dipeptidyl peptidase-IV | DPP-IV |

| (R)-3-fluoropyrrolidine | - |

| (S)-3-fluoropyrrolidine | - |

| Trifluoroacetic acid | TFA |

Structure

3D Structure

特性

IUPAC Name |

tert-butyl (3S)-3-fluoropyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16FNO2/c1-9(2,3)13-8(12)11-5-4-7(10)6-11/h7H,4-6H2,1-3H3/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUECTKVSIDXQQE-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@@H](C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00594010 | |

| Record name | tert-Butyl (3S)-3-fluoropyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00594010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

479253-00-4 | |

| Record name | tert-Butyl (3S)-3-fluoropyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00594010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 479253-00-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for S 1 Boc 3 Fluoropyrrolidine

Strategies for Stereoselective Fluorine Introduction

Asymmetric Fluorination Approaches

Asymmetric fluorination involves the direct introduction of a fluorine atom into a prochiral substrate using a chiral catalyst or reagent to control the stereochemical outcome.

Catalytic asymmetric fluorination utilizes a chiral catalyst to facilitate the enantioselective transfer of a fluorine atom from an electrophilic fluorine source to a substrate. In the context of pyrrolidine (B122466) synthesis, this often involves the α-fluorination of carbonyl compounds that can be later converted to the desired fluoropyrrolidine. Chiral secondary amines derived from pyrrolidine and its analogues have been employed as catalysts in the direct asymmetric α-fluorination of aldehydes with moderate enantioselectivity (up to 66% ee) nih.gov. To enhance conversion and enantioselectivity, sterically hindered chiral pyrrolidine derivatives can be used, with catalyst loading as low as 1 mol% in specific solvents like methyl-tert-butyl ether (MTBE) nih.gov.

| Catalyst Type | Substrate | Fluorinating Agent | Enantiomeric Excess (ee) | Reference |

| Chiral Secondary Amine | Branched Aldehydes | N-Fluorobenzenesulfonimide (NFSI) | up to 66% | nih.gov |

| Sterically Hindered Pyrrolidine Derivative | Linear Aldehydes | N-Fluorobenzenesulfonimide (NFSI) | High | nih.gov |

Organocatalytic fluorocyclization is a powerful strategy for the enantioselective synthesis of fluorinated heterocycles. This method involves the use of a chiral organocatalyst to promote an intramolecular cyclization reaction where a fluorine atom is incorporated. For the synthesis of fluorinated pyrrolidines, 1,1-disubstituted styrenes with tethered internal nitrogen nucleophiles can undergo oxidative fluorocyclization. This reaction can be catalyzed by in situ generated chiral iodine(III) catalysts, leading to the formation of fluorinated pyrrolidines containing a tertiary carbon-fluorine stereocenter with high enantioselectivity (up to 96% ee) acs.org.

| Catalyst System | Substrate | Outcome | Enantiomeric Excess (ee) | Reference |

| Chiral Iodine(III) Catalyst | 1,1-Disubstituted Styrenes with Internal Nitrogen Nucleophiles | Fluorinated Pyrrolidines | up to 96% | acs.org |

Transition metal catalysis, particularly with palladium, offers a versatile method for the asymmetric construction of carbon-fluorine bonds. Asymmetric allylic alkylation (AAA) is a prominent strategy where a fluorinated nucleophile is added to an allylic substrate in the presence of a chiral palladium catalyst nih.gov. While direct fluorination of a pre-formed pyrrolidine ring via this method is less common, the principles can be applied to construct the fluorinated pyrrolidine skeleton. For instance, palladium-catalyzed AAA of α-aryl-α-fluoroacetonitriles with allylic carbonates can generate two adjacent chirality centers, including a tetrasubstituted carbon-fluoride moiety, with high enantioselectivity and good diastereoselectivity nih.gov. This approach highlights the potential for constructing complex fluorinated molecules that can serve as precursors to (S)-1-Boc-3-fluoropyrrolidine. The use of allyl fluorides as precursors for generating π-allyl complexes in palladium-catalyzed AAA reactions has also been shown to be effective for creating chiral homo-allylic sulfones rsc.org.

| Metal Catalyst | Ligand Type | Nucleophile | Electrophile | Key Feature | Reference |

| Palladium | Phosphinoxazoline | α-Aryl-α-fluoroacetonitriles | Allylic Carbonates | Creates two adjacent stereocenters | nih.gov |

| Palladium | Bidentate Diamidophosphite | α-Sulfonyl Carbon Anion | Allyl Fluorides | In situ generation of nucleophile | rsc.org |

Electrophilic Fluorination

Electrophilic fluorination has emerged as a powerful and widely used method for the synthesis of organofluorine compounds. researchgate.net This approach involves the reaction of a carbon-centered nucleophile with an electrophilic source of fluorine, effectively a species that delivers a formal "F+" cation. researchgate.net Historically, highly reactive and hazardous reagents like elemental fluorine were used, but the field has evolved significantly with the development of safer and more manageable reagents. researchgate.net

Modern electrophilic fluorination offers a crucial alternative to nucleophilic methods that use alkali or ammonium (B1175870) fluorides. The key to the success of modern reagents has been the strategy of attaching fluorine to a highly electron-withdrawing group, typically on a nitrogen atom. researchgate.net This polarization of the N-F bond renders the fluorine atom electrophilic. These N-F reagents are often stable, crystalline solids that are easier and safer to handle than their predecessors, contributing to their widespread adoption in organic synthesis. researchgate.net

N-Fluorodibenzenesulfonimide (NFSI) is one of the most common and versatile electrophilic fluorinating agents used in modern organic chemistry. nih.gov It is a mild, bench-stable crystalline solid, which makes it significantly easier and safer to handle compared to gaseous fluorine or other early fluorinating agents. organic-chemistry.org The fluorine atom in NFSI is rendered electrophilic by being bonded to the nitrogen atom of the dibenzenesulfonimide group, which is strongly electron-withdrawing.

NFSI has a broad substrate scope and is effective for the fluorination of a diverse range of nucleophiles, including enolates, silyl enol ethers, and various carbanions. nih.govorganic-chemistry.org Its utility extends to the synthesis of complex molecules and has been employed in the asymmetric fluorination of aldehydes and β-ketoesters, often mediated by organocatalysts or chiral metal complexes. nih.gov In addition to its primary role as a fluorinating agent, NFSI can also function as a strong oxidant, capable of promoting reductive elimination from transition metals in certain catalytic cycles. organic-chemistry.org

A sophisticated method for electrophilic fluorination involves the use of hypervalent iodine compounds in combination with a fluoride source, such as a hydrogen fluoride-pyridine complex (Py·HF). researchgate.netresearchgate.netnih.gov This approach does not use a pre-formed "F+" reagent but instead generates a potent electrophilic fluorinating species in situ. In this system, a stable and easy-to-handle hypervalent iodine(III) reagent, like phenyliodine(III) diacetate (PhI(OAc)₂), reacts with HF to form an active intermediate, presumed to be a difluoroiodobenzene species. researchgate.net

This method has been successfully applied to the intramolecular aminofluorination of homoallylamine derivatives to synthesize 3-fluoropyrrolidines. researchgate.netresearchgate.netnih.gov The proposed mechanism involves the in situ-generated difluoroiodobenzene being activated by HF, which then attacks the double bond of the homoallylamine to create a bridged iodonium intermediate. researchgate.net The tethered nitrogen atom then acts as a nucleophile, attacking a terminal carbon to open the bridged ring and form the five-membered pyrrolidine ring. researchgate.net This is followed by an Sₙ2-type substitution by a fluoride ion to install the fluorine at the 3-position. researchgate.net

Key Synthetic Routes to this compound

The synthesis of enantiomerically pure this compound often relies on well-established strategies that build the chiral heterocyclic core through a series of carefully planned reactions. Among the most common and reliable approaches is the construction of the molecule from commercially available, often acyclic, starting materials through a sequence of transformations.

Multi-step Synthesis from Commercial Starting Materials

Multi-step synthesis is a foundational strategy in organic chemistry for assembling complex target molecules from simpler, readily available precursors. cam.ac.ukresearchgate.net This approach allows for the precise, stepwise introduction of functional groups and the controlled construction of stereocenters. For a chiral molecule like this compound, a multi-step sequence is essential to build the pyrrolidine ring and install the fluorine atom with the correct stereochemistry. Such synthetic routes are often designed to be convergent or linear, with each step validated to ensure high yield and purity before proceeding to the next. cam.ac.uk The use of protecting groups, such as the Boc (tert-butoxycarbonyl) group, is a critical component of these sequences to mask reactive sites while other parts of the molecule are being modified.

A specific and effective multi-step pathway to 3-fluoropyrrolidines involves the bromofluorination of an alkenyl azide. researchgate.net This key transformation sets the stage for the subsequent formation of the pyrrolidine ring. The process begins with the reaction of an appropriate alkenyl azide with a reagent system that delivers both an electrophilic bromine and a nucleophilic fluorine across the double bond.

Following the bromofluorination step, the resulting fluoro-bromo-azido alkane is subjected to a reduction of the azide group to a primary amine. This transformation is typically achieved through catalytic hydrogenation or other standard reduction methods. The final step in forming the heterocyclic core is the intramolecular cyclization of the resulting amino-fluoro-bromo alkane. researchgate.net The nucleophilic amine displaces the bromide, forming the five-membered pyrrolidine ring and yielding the 3-fluorinated product. researchgate.net

Azide Reduction and N-Boc Protection

A synthetic pathway to 3-fluoropyrrolidines can be achieved through a sequence involving the reduction of an azide precursor followed by the protection of the resulting amine with a tert-butoxycarbonyl (Boc) group. This method is particularly useful when the azide functionality is introduced earlier in the synthetic sequence.

Detailed research findings indicate that the reduction of an azide can be performed, and the subsequently formed amine can be trapped in situ with di-tert-butyl dicarbonate (Boc₂O). This one-pot procedure is efficient for obtaining the N-Boc protected amine. For instance, in the synthesis of a related 3-fluoropyrrolidine (B48656) derivative, a key step involves the reduction of an azide function, followed by the immediate protection of the newly formed amine. This approach is advantageous as it avoids the isolation of the potentially volatile and reactive free amine. The reaction is typically carried out using a reducing agent, and the subsequent addition of Boc₂O in a suitable solvent system affords the stable N-Boc protected product.

Intramolecular Cyclization

Intramolecular cyclization represents a powerful strategy for the construction of the pyrrolidine ring system. In the context of synthesizing this compound, this typically involves the ring closure of a suitably functionalized acyclic precursor.

A notable example is the synthesis of 1-t-butoxycarbonyl-3-fluoro-3-methylpyrrolidine, which showcases the efficacy of this approach. The key step is the intramolecular cyclization of a tert-butyl 4-bromo-3-fluoro-3-methylbutylcarbamate intermediate. The ring closure is effected by treating the carbamate (B1207046) with a base, such as sodium hydride (NaH), in a polar aprotic solvent like dimethylformamide (DMF). This process proceeds via deprotonation of the carbamate N-H, followed by nucleophilic attack of the nitrogen anion on the carbon bearing the bromine atom, leading to the formation of the pyrrolidine ring. This methodology has been shown to be efficient, providing the desired 3-fluoropyrrolidine in good yield.

Table 1: Intramolecular Cyclization of tert-butyl 4-bromo-3-fluoro-3-methylbutylcarbamate

| Reactant | Base | Solvent | Temperature | Yield | Reference |

| tert-butyl 4-bromo-3-fluoro-3-methylbutylcarbamate | NaH | DMF | 0 °C to RT | 73% | dntb.gov.ua |

Synthesis via Asymmetric 1,3-Dipolar Cycloaddition

The asymmetric 1,3-dipolar cycloaddition of azomethine ylides with electron-deficient alkenes is a highly effective method for the stereocontrolled synthesis of pyrrolidines. nih.gov This strategy has been successfully applied to the synthesis of chiral fluorinated pyrrolidines.

Copper(I) complexes have emerged as powerful catalysts for the asymmetric 1,3-dipolar cycloaddition of azomethine ylides with various dipolarophiles. duke.edu This methodology has been extended to the synthesis of novel chiral 3,3-difluoro- and 3,3,4-trifluoropyrrolidinyl derivatives with high yields and excellent stereoselectivities. researchgate.netrsc.org

The reaction typically involves an imino ester as the azomethine ylide precursor and a fluorinated styrene as the dipolarophile. In the presence of a copper(I) catalyst, such as Cu(CH₃CN)₄PF₆, and a chiral diphosphine ligand, for instance (S)-DTBM-segphos, the cycloaddition proceeds with high diastereoselectivity (dr) and enantioselectivity (ee). researchgate.net The reaction conditions are generally mild, though elevated temperatures may be required for less reactive substrates. This method has demonstrated broad substrate scope, allowing for the synthesis of a diverse library of fluorinated pyrrolidines. researchgate.netnih.gov

Table 2: Copper(I)-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition for the Synthesis of Fluorinated Pyrrolidines

| Azomethine Ylide Precursor | Dipolarophile | Catalyst/Ligand | Base | Solvent | Temperature | Yield | dr | ee | Reference |

| Imino ester 1a | 4-Cl-gem-difluorostyrene 2a | CuPF₆/(S)-BINAP | KOtBu | Toluene | 80 °C | 60% | >20:1 | 60% | researchgate.net |

| Imino ester 1a | 4-Cl-gem-difluorostyrene 2a | Cu(CH₃CN)₄PF₆/(S)-DTBM-segphos | KOtBu | Toluene | 80 °C | 91% | >20:1 | 95% | researchgate.net |

| Imino ester (general) | gem-difluorostyrenes | Cu(I)/(S)-DTBM-segphos | KOtBu | Toluene | 80 °C | up to 96% | up to >20:1 | up to 97% | researchgate.netnih.gov |

Derivatization of Chiral Hydroxyproline

The synthesis of this compound can be achieved through the derivatization of readily available chiral precursors such as hydroxyproline. A common strategy involves the conversion of the hydroxyl group to a fluorine atom with stereochemical control.

One approach starts with commercially available N-Boc-protected trans-4-hydroxy-L-proline. nih.gov The synthesis of fluorinated proline analogs often involves the activation of the hydroxyl group, for example, by tosylation, followed by nucleophilic substitution with a fluoride source. Alternatively, deoxyfluorination reagents can be employed to directly replace the hydroxyl group with fluorine. For instance, the use of morpholinosulfur trifluoride on a sterically hindered tert-butyl derivative of N-Boc-4-hydroxy-l-proline has been shown to prevent intramolecular side reactions and yield a single diastereomer of the corresponding 4-fluoroproline derivative. nih.gov A similar strategy can be envisioned for the synthesis of 3-fluoropyrrolidine derivatives starting from the appropriate 3-hydroxyproline precursor.

Intramolecular Aminofluorination of Homoallylamines

Intramolecular aminofluorination of unsaturated amines presents a direct method for the synthesis of fluorinated nitrogen heterocycles. This transformation involves the simultaneous formation of a carbon-nitrogen and a carbon-fluorine bond across a double bond.

While the specific application of silyl-activated substrates in the intramolecular aminofluorination of homoallylamines to yield this compound is not extensively documented in the reviewed literature, related methodologies provide a conceptual framework. Palladium-catalyzed intramolecular oxidative aminofluorination of unactivated alkenes has been developed, affording vicinal fluoroamine products with high regioselectivity. In these reactions, a palladium catalyst facilitates the cyclization, and a fluorine source, such as AgF, is employed.

The use of silyl groups to activate or direct the regioselectivity of transformations is a common strategy in organic synthesis. In the context of intramolecular aminofluorination, a silyl group could potentially be employed to influence the position of the fluorine and amine addition to the double bond of a homoallylamine. However, specific examples detailing the use of silyl-activated homoallylamines for the synthesis of this compound were not prominently featured in the surveyed research. Further investigation into this specific substrate class for intramolecular aminofluorination is warranted to establish its viability for the synthesis of the target compound.

Palladium-Catalyzed Methods

Palladium-catalyzed reactions represent a cornerstone of modern organic synthesis, offering powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of fluorinated heterocycles, palladium catalysis has been explored for C-H fluorination and the synthesis of aryl fluorides, which provide a conceptual basis for potential routes to compounds like this compound. harvard.eduspringernature.comnih.gov While direct palladium-catalyzed fluorination of an unactivated C(sp³)–H bond on the pyrrolidine ring is a significant challenge, related transformations highlight the potential of this approach.

The catalytic cycle for such fluorinations can proceed through various pathways, often involving oxidative addition of a substrate to a Pd(0) or Pd(II) center, followed by a reductive elimination step that forms the C-F bond. acsgcipr.org A key challenge in these reactions is inducing the reductive elimination of the C-F bond, which is often a high-energy process. acsgcipr.org The development of sterically hindered ligands has been a critical advance to facilitate this step and prevent catalyst aggregation. acsgcipr.org

One notable palladium-catalyzed reaction is the enantioselective α-arylation of N-Boc-pyrrolidine. nih.gov This methodology involves the deprotonation of N-Boc-pyrrolidine, transmetalation with a zinc salt to form a stereochemically rigid organozinc reagent, and subsequent palladium-catalyzed coupling with aryl halides. nih.gov This demonstrates the ability of palladium catalysts to functionalize the N-Boc-pyrrolidine core with high enantioselectivity, a principle that could potentially be adapted for fluorination reactions. nih.gov

Research into palladium-catalyzed fluorination has identified several key components and strategies:

Fluoride Source : A variety of fluoride sources have been investigated, including nucleophilic sources like cesium fluoride (CsF) and triethylamine trihydrofluoride (Et₃N·3HF), as well as electrophilic sources like N-Fluorobenzenesulfonimide (NFSI). ucla.edu

Catalyst System : The choice of palladium precursor (e.g., Pd(OAc)₂) and ligands is crucial for catalytic activity and selectivity. harvard.edunih.gov

Mechanism : Mechanistic studies suggest complex pathways, sometimes involving Pd(II)/Pd(IV) cycles or single-electron-transfer (S.E.T.) processes with unusual intermediates like Pd(III). harvard.edunih.gov

Table 1: Overview of Palladium-Catalyzed Fluorination Concepts This table is interactive. Click on the headers to sort the data.

| Catalytic Approach | Substrate Type | Typical Fluoride Source | Key Feature |

|---|---|---|---|

| C-H Fluorination | Arenes, Benzylic C-H | Electrophilic (e.g., Selectfluor) | Direct functionalization of C-H bonds. springernature.comnih.gov |

| Allylic Fluorination | Olefins | Nucleophilic (e.g., Et₃N·3HF) | Forms allylic fluorides from simple olefins. ucla.edu |

| Aryl Halide Fluorination | Aryl Triflates/Bromides | Nucleophilic (e.g., CsF) | Converts aryl (pseudo)halides to aryl fluorides. acsgcipr.org |

Protecting Group Strategies

In the multi-step synthesis of complex molecules like this compound, protecting groups are essential tools to mask reactive functional groups, thereby preventing unwanted side reactions and ensuring regioselectivity. biosynth.com The nitrogen atom of the pyrrolidine ring is a nucleophilic site that requires protection during many synthetic transformations.

Tert-Butoxycarbonyl (Boc) Protection

The tert-butoxycarbonyl (Boc) group is one of the most common nitrogen-protecting groups in organic synthesis due to its robustness and ease of handling. a2bchem.comresearchgate.net Its primary function is to decrease the nucleophilicity and basicity of the amine, rendering it inert to many reagents used in subsequent synthetic steps. jk-sci.com

Introduction: The Boc group is typically introduced by reacting the amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base, such as triethylamine (TEA) or sodium hydroxide, in a suitable solvent like tetrahydrofuran (THF) or dichloromethane (DCM). jk-sci.combeilstein-journals.org

Cleavage: A key advantage of the Boc group is its stability towards most nucleophiles and bases, allowing for the use of base-labile protecting groups elsewhere in the molecule in an orthogonal strategy. organic-chemistry.org The Boc group is efficiently removed under acidic conditions. wikipedia.org Strong acids like trifluoroacetic acid (TFA), often in a solvent such as DCM, or hydrogen chloride (HCl) in methanol are commonly used for deprotection. jk-sci.comwikipedia.org The mechanism involves protonation of the carbamate followed by the release of the free amine, carbon dioxide, and the stable tert-butyl cation. jk-sci.com

Table 2: Characteristics of Boc Protecting Group This table is interactive. Click on the headers to sort the data.

| Feature | Description | Common Reagents |

|---|---|---|

| Protection | Reaction of an amine with Boc anhydride. | Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (TEA), THF. jk-sci.com |

| Stability | Stable to most bases, nucleophiles, and reducing agents. | - |

| Deprotection | Cleavage under acidic conditions. | Trifluoroacetic acid (TFA), Dichloromethane (DCM), HCl in Methanol. jk-sci.comwikipedia.org |

| Key Advantage | Allows for orthogonal protection schemes with base-labile groups like Fmoc. organic-chemistry.org | - |

Other Nitrogen Protecting Groups in Fluoropyrrolidine Synthesis

While the Boc group is widely used, other protecting groups are also employed in the synthesis of pyrrolidines and other nitrogen heterocyles, chosen based on the specific reaction conditions required for the synthetic route.

Carboxybenzyl (Cbz or Z): This group is introduced using benzyl chloroformate. It is stable to acidic conditions but can be removed by catalytic hydrogenation (e.g., H₂/Pd-C), which makes it orthogonal to the acid-labile Boc group.

9-Fluorenylmethoxycarbonyl (Fmoc): The Fmoc group is introduced using Fmoc-Cl or Fmoc-OSu. It is stable to acidic conditions but is readily cleaved by bases, such as piperidine (B6355638) in DMF. researchgate.net This property makes it an ideal orthogonal partner to the Boc group in complex syntheses. organic-chemistry.org

Benzyl (Bn): The benzyl group is often introduced via benzylation with benzyl bromide. Like the Cbz group, it is removed by catalytic hydrogenation. It provides a robust protection strategy for the nitrogen atom. researchgate.net

Table 3: Comparison of Nitrogen Protecting Groups This table is interactive. Click on the headers to sort the data.

| Protecting Group | Abbreviation | Introduction Reagent | Cleavage Condition | Key Feature |

|---|---|---|---|---|

| Tert-Butoxycarbonyl | Boc | Boc₂O | Acidic (e.g., TFA) wikipedia.org | Base stable, widely used. organic-chemistry.org |

| Carboxybenzyl | Cbz, Z | Benzyl Chloroformate | Catalytic Hydrogenation | Acid stable. |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl | Basic (e.g., Piperidine) researchgate.net | Acid stable, orthogonal to Boc. organic-chemistry.org |

Optimization of Reaction Conditions and Yields

Achieving high yields and purity in the synthesis of this compound requires careful optimization of reaction parameters. Factors such as solvent, temperature, and reagent stoichiometry can have a profound impact on the reaction outcome.

Solvent Effects

The choice of solvent is critical as it can influence reactant solubility, catalyst stability, and the transition state energies of key steps. acs.org

In Boc protection reactions, solvents like tetrahydrofuran (THF) and dichloromethane (DCM) are frequently used as they effectively dissolve the amine substrate and reagents without interfering with the reaction. jk-sci.com

For fluorination reactions , polar aprotic solvents are often preferred. For instance, 1,2-dichloroethane (DCE) has been used in fluorination reactions as it can facilitate the desired transformation while minimizing side reactions. semanticscholar.org

In cyclization reactions to form the pyrrolidine ring, solvents like dimethylformamide (DMF) can be effective, particularly when strong bases like sodium hydride are used, as DMF can solvate the ions and promote the desired intramolecular substitution. researchgate.net

The use of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a solvent or additive has been shown to enable efficient and chemoselective mono-N-Boc protection of amines. organic-chemistry.org In some fluorination attempts, HFIP has been used to disrupt gel formation, although it did not always lead to the desired fluorination product. acs.org

Temperature Control

Temperature is a crucial parameter for controlling reaction kinetics and selectivity.

Low Temperatures: Many reactions are initiated at reduced temperatures (e.g., 0 °C) to control the initial exothermic reaction and prevent the formation of byproducts. For instance, the addition of reactive reagents like methanesulfonyl chloride or dropwise addition of reactants in cyclization steps is often performed at 0 °C. researchgate.netgoogle.com Similarly, some reactions involving organometallic intermediates are kept at low temperatures to maintain their stereochemical integrity. nih.gov

Room Temperature: Many transformations, including Boc protection and some coupling reactions, are conveniently run at room temperature after the initial addition of reagents. nih.govbeilstein-journals.orggoogle.com

Elevated Temperatures: Heating is often necessary to overcome the activation energy barrier for certain reactions, such as intramolecular cyclizations or some palladium-catalyzed couplings. google.com However, excessive heat can also lead to decomposition or undesired side reactions like elimination or aromatization. acs.org For example, in a synthesis of (S)-N-Boc-3-hydroxypiperidine, a related compound, the reaction temperature for the Boc protection step was optimized to be between 20 °C and 30 °C. google.com

Table 4: Influence of Temperature on Reaction Steps This table is interactive. Click on the headers to sort the data.

| Reaction Step | Typical Temperature | Rationale |

|---|---|---|

| Reagent Addition (e.g., Boc₂O) | 0 °C to Room Temp | Control of exothermicity, minimize side products. google.com |

| Intramolecular Cyclization | 0 °C to Elevated Temp | Initial control, followed by heating to drive the reaction to completion. researchgate.net |

| Pd-Catalyzed Coupling | Room Temp to 60 °C | Balances reaction rate with catalyst and intermediate stability. nih.gov |

Catalytic Systems

The synthesis of this compound, a valuable chiral building block in medicinal chemistry, often involves the fluorination of its precursor, (S)-1-Boc-3-hydroxypyrrolidine. While direct catalytic deoxyfluorination of alcohols is a significant area of research, specific catalytic systems tailored for the stereospecific conversion of (S)-1-Boc-3-hydroxypyrrolidine are not extensively documented in broad reviews. However, the principles of modern catalytic fluorination provide a framework for understanding potential approaches.

Catalytic systems for fluorination can be broadly categorized into metal-catalyzed and organocatalyzed methods. These systems aim to facilitate the introduction of a fluorine atom with high efficiency and stereocontrol.

Metal-Catalyzed Systems: Transition metal catalysts are widely employed in asymmetric fluorination reactions. For substrates like β-ketoesters and oxindoles, chiral complexes of palladium, nickel, and copper have demonstrated high levels of enantioselectivity. researchgate.net For instance, chiral palladium complexes have been successfully used in the fluorination of β-ketophosphonates. researchgate.net While not a direct analog, these examples highlight the potential of metal enolates in creating a chiral environment for the fluorinating agent to react. The application of such systems to the direct deoxyfluorination of an alcohol like (S)-1-Boc-3-hydroxypyrrolidine would likely require activation of the hydroxyl group.

Organocatalyzed Systems: Organocatalysis has emerged as a powerful tool for asymmetric fluorination. Chiral secondary amines, for example, can catalyze the α-fluorination of aldehydes and ketones via enamine intermediates. researchgate.net Cinchona alkaloid derivatives have also been utilized as catalysts in the asymmetric fluorination of various substrates, including oxindoles. cas.cn Another approach involves chiral anion phase-transfer catalysis, which has been applied to the fluorination of enamides and α-branched cyclohexanones. cas.cn For the specific case of allylic alcohols, chiral phosphoric acids have been used to catalyze enantioselective fluorination. ossila.com While these methods are not directly applicable to the deoxyfluorination of (S)-1-Boc-3-hydroxypyrrolidine, they illustrate the diverse strategies available within organocatalysis to achieve stereoselective C-F bond formation.

A general strategy for the fluorination of alcohols involves the use of deoxyfluorinating reagents. While many of these reagents, such as DAST (diethylaminosulfur trifluoride) and its analogs, are often used stoichiometrically, research into catalytic deoxyfluorination is ongoing. The development of reagents like Fluolead®, a stable crystalline solid, in combination with an activator like Olah's reagent (a pyridine-HF complex), has shown promise for the deoxyfluorination of acyl fluorides under solvent-free conditions, hinting at the potential for developing catalytic cycles for alcohol fluorination. nih.gov

The table below summarizes various types of catalytic systems used in asymmetric fluorination of different classes of organic compounds, which could serve as a basis for developing a catalytic system for this compound.

| Catalyst Type | Metal/Ligand or Organocatalyst | Substrate Class | Fluorinating Agent | Reference |

| Metal Catalyst | Ni(ClO₄)₂·6H₂O / DBFOX-Ph | β-Ketoesters | N-Fluorobenzenesulfonimide (NFSI) | researchgate.net |

| Metal Catalyst | Palladium Complex | β-Ketophosphonates | NFSI | researchgate.net |

| Organocatalyst | Proline derivatives | Aldehydes/Ketones | Selectfluor | researchgate.net |

| Organocatalyst | Cinchona alkaloids | Oxindoles | NFSI | cas.cn |

| Phase-Transfer | Chiral Anion | Enamides | Selectfluor | cas.cn |

| Brønsted Acid | Chiral Phosphoric Acid | Allylic Alcohols | Selectfluor | ossila.com |

Regioselectivity and Diastereoselectivity Considerations

For the synthesis of this compound from its corresponding alcohol, regioselectivity is inherently controlled as there is only one hydroxyl group to be replaced. However, the diastereoselectivity of the reaction is a critical consideration, as the stereocenter at the C3 position must be controlled. The desired product retains the (S) configuration, which means the fluorination must proceed with either retention of configuration or a double inversion, or more commonly, the starting material could be the opposite enantiomer, (R)-1-Boc-3-hydroxypyrrolidine, and the reaction would proceed with inversion of configuration.

The stereochemical outcome of a nucleophilic substitution reaction at a chiral center, such as the conversion of an alcohol to a fluoride, is highly dependent on the reaction mechanism.

Sₙ2 Mechanism: A classic Sₙ2 reaction proceeds with inversion of stereochemistry. To achieve the (S) configuration in the product from an (R)-configured alcohol, an Sₙ2 pathway is ideal. Many deoxyfluorinating reagents, such as DAST, are known to promote fluorination via an Sₙ2-like mechanism, leading to inversion of configuration at the stereocenter.

Sₙ1 Mechanism: An Sₙ1 mechanism, proceeding through a planar carbocation intermediate, would lead to racemization, yielding a mixture of (S) and (R) enantiomers. This is generally undesirable when a specific stereoisomer is the target.

The choice of fluorinating agent and catalyst plays a crucial role in determining the operative mechanism and thus the diastereoselectivity. For instance, in the fluoroamination of alkenes, catalyst control over diastereoselectivity has been demonstrated, where different enantiomers of a chiral catalyst can lead to the formation of different diastereomers of the product. nih.gov

In the context of fluorinating chiral enamides, high π-facial selectivity has been achieved using electrophilic fluorinating agents like Selectfluor and NFSI. This selectivity is dictated by the existing chirality in the molecule, leading to the formation of a single diastereomer. nih.gov

The following table outlines the expected stereochemical outcomes for the fluorination of a chiral alcohol based on the reaction mechanism.

| Reaction Mechanism | Starting Material Configuration | Product Configuration | Stereochemical Outcome |

| Sₙ2 | (R) | (S) | Inversion |

| Sₙ2 | (S) | (R) | Inversion |

| Sₙ1 | (R) or (S) | Racemic (R/S) | Racemization |

| Neighboring Group Participation | (S) | (S) | Retention |

Given the importance of maintaining stereochemical purity, synthetic routes to this compound are designed to proceed with high diastereoselectivity. This is often achieved by carefully selecting the fluorinating agent and reaction conditions to favor a specific mechanistic pathway, most commonly an Sₙ2 inversion from the corresponding (R)-alcohol.

Stereochemical Aspects and Characterization of S 1 Boc 3 Fluoropyrrolidine

Elucidation of Absolute Configuration

The absolute configuration of (S)-1-Boc-3-fluoropyrrolidine is most commonly established through its stereospecific synthesis from a precursor of known chirality. The typical synthetic route involves the fluorination of a chiral 3-hydroxypyrrolidine derivative.

A widely used method is the nucleophilic fluorination of tert-butyl (3R)-3-hydroxypyrrolidine-1-carboxylate using a fluorinating agent such as diethylaminosulfur trifluoride (DAST). This reaction proceeds through an SN2 (Substitution Nucleophilic Bimolecular) mechanism. The hydroxyl group is first converted into a good leaving group, which is then displaced by the fluoride ion. The SN2 mechanism is characterized by an inversion of stereochemistry at the reaction center. Consequently, starting with the (R)-hydroxy precursor reliably yields the (S)-fluoro product.

The chirality of the starting material, (R)- or (S)-1-Boc-3-hydroxypyrrolidine, is in turn sourced from the chiral pool, often synthesized from readily available and inexpensive chiral molecules like D- or L-malic acid chemicalbook.com. By securing the stereocenter of the precursor, the absolute configuration of the final fluorinated product is confidently assigned. While techniques like X-ray crystallography of a suitable derivative could provide ultimate proof of the absolute configuration, the well-established stereospecificity of the SN2 fluorination reaction is generally considered sufficient for its confirmation.

Spectroscopic Characterization Techniques

Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are indispensable for confirming the structure and stereochemistry of this compound. The presence of the fluorine atom provides a unique spectroscopic handle, influencing the spectra of nearby protons and carbons in a predictable manner.

NMR spectroscopy provides detailed information about the molecular structure, connectivity, and environment of atoms. For this compound, a combination of ¹H, ¹⁹F, and ¹³C NMR, along with 2D techniques, allows for a complete structural assignment. Due to restricted rotation around the carbamate (B1207046) (N-Boc) bond, it is common to observe two sets of signals (rotamers) for the pyrrolidine (B122466) ring atoms in the NMR spectra at room temperature.

The ¹H NMR spectrum of this compound is complex due to the chiral center and the diastereotopic nature of the methylene protons on the pyrrolidine ring. The single fluorine atom couples to nearby protons, further splitting the signals.

The most characteristic signal is that of the proton on the same carbon as the fluorine (H3). This proton is significantly deshielded by the electronegative fluorine and appears as a complex multiplet due to coupling with the fluorine atom (a large geminal ²JHF coupling) and the adjacent C2 and C4 protons. The protons on the carbons adjacent to the fluorine (C2 and C4) are also affected, showing complex splitting patterns from both geminal H-H coupling, vicinal H-H coupling, and vicinal H-F coupling. The protons at C5, being furthest from the fluorine, are less affected by H-F coupling but still exhibit complex multiplets due to coupling with the C4 protons. The nine protons of the tert-butyl (Boc) group typically appear as a sharp singlet around 1.4-1.5 ppm.

Table 1: Representative ¹H NMR Spectral Data for the (S)-3-Fluoropyrrolidine Moiety Note: Data is based on a derivative and serves as an illustrative example. Chemical shifts (δ) are in ppm and coupling constants (J) are in Hz.

| Proton Assignment | Representative Chemical Shift (δ) | Multiplicity & Coupling Constants (J) |

|---|---|---|

| H3 (CHF) | ~5.1-5.2 | dm (doublet of multiplets), ²JHF ≈ 55 Hz |

| H2, H4 (CH₂) | ~3.5-3.8 | m |

| H5 (CH₂) | ~3.3-3.6 | m |

| C(CH₃)₃ | ~1.45 | s |

¹⁹F NMR is a highly sensitive technique for directly observing the fluorine atom. sigmaaldrich.com For this compound, the spectrum consists of a single, complex multiplet. The chemical shift is characteristic of a secondary alkyl fluoride. The multiplicity arises from coupling to the geminal proton (H3) and the vicinal protons on the adjacent methylene groups (C2 and C4). Proton-decoupled ¹⁹F NMR can be used to simplify this signal to a singlet, confirming the presence of a single fluorine environment. The large chemical shift dispersion in ¹⁹F NMR makes it an excellent tool for purity analysis and for monitoring reactions involving fluorinated compounds. nih.gov

Table 2: Representative ¹⁹F NMR Spectral Data for this compound Note: Data is based on a derivative and serves as an illustrative example. Chemical shift (δ) is in ppm relative to CFCl₃.

| Nucleus | Representative Chemical Shift (δ) | Multiplicity & Coupling Constants (J) |

|---|---|---|

| ¹⁹F | ~ -168 to -175 | dqu (doublet of quartets) or complex multiplet, JHF ≈ 28-56 Hz |

The proton-decoupled ¹³C NMR spectrum provides a clear map of the carbon skeleton. The most prominent feature is the splitting of carbon signals due to coupling with the ¹⁹F nucleus (JCF). The magnitude of the C-F coupling constant is dependent on the number of bonds separating the atoms. libretexts.orgharvard.edu

One-bond coupling (¹JCF): The carbon directly bonded to the fluorine (C3) exhibits a very large coupling constant, typically in the range of 170-250 Hz. This signal appears as a doublet.

Two-bond coupling (²JCF): The adjacent carbons (C2 and C4) also couple to the fluorine, showing smaller doublet splittings on the order of 15-30 Hz.

Three-bond coupling (³JCF): The C5 carbon may also show a small three-bond coupling, typically between 5-20 Hz.

The carbons of the Boc group (the quaternary C and the three methyl groups) are also readily identified.

Table 3: Representative ¹³C NMR Spectral Data for this compound Note: Data is based on a derivative and serves as an illustrative example. Chemical shifts (δ) are in ppm and coupling constants (J) are in Hz.

| Carbon Assignment | Representative Chemical Shift (δ) | Multiplicity | Coupling Constant (JCF) |

|---|---|---|---|

| C3 (CHF) | ~93.5 | d | ¹JCF ≈ 175 Hz |

| C2/C4 (CH₂) | ~61.3 / ~32.7 | d | ²JCF ≈ 22.5 Hz / ³JCF ≈ 22.0 Hz |

| C5 (CH₂) | ~53.0 | d | ²JCF or ³JCF ≈ 20-25 Hz |

| C(CH₃)₃ | ~79.5 | s | - |

| C(CH₃)₃ | ~28.5 | s | - |

| C=O | ~154.0 | s | - |

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the complex ¹H and ¹³C spectra and confirming the stereochemistry.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment reveals which protons are coupled to each other through chemical bonds. Cross-peaks in the COSY spectrum connect coupled protons, allowing for the tracing of the entire spin system within the pyrrolidine ring. This is invaluable for assigning the diastereotopic protons at C2, C4, and C5 by establishing their connectivity to H3 and to each other.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment identifies protons that are close to each other in space, regardless of whether they are directly bonded. This is particularly useful for confirming stereochemistry and conformation. For this compound, NOESY can reveal through-space correlations between protons on the same face of the five-membered ring. For example, observing a NOE between H3 and one of the C5 protons would help to define the puckering of the pyrrolidine ring and the relative orientation of the substituents.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation

Mass spectrometry is a critical analytical technique for determining the molecular weight and elucidating the fragmentation pathways of this compound. In electrospray ionization (ESI) mass spectrometry, the molecule is expected to protonate to form the pseudomolecular ion [M+H]⁺. For this compound, with a molecular formula of C₉H₁₆FNO₂, the theoretical monoisotopic mass is 190.1243 g/mol .

Under collision-induced dissociation (CID), the protonated molecule undergoes characteristic fragmentation. A primary fragmentation pathway for Boc-protected compounds involves the loss of the tert-butyl group or isobutylene. The fragmentation of the tert-butyloxycarbonyl (Boc) protecting group is a well-documented process. This typically occurs through the loss of isobutylene (C₄H₈), resulting in a carbamic acid intermediate which can then lose carbon dioxide (CO₂). Another common fragmentation is the formation of the stable tert-butyl cation (C₄H₉⁺) at m/z 57.

For α-pyrrolidinophenone cathinones, a related class of compounds, fragmentation often involves the loss of the pyrrolidine ring as a neutral molecule. wvu.edu While the specific fragmentation pattern for this compound is not extensively detailed in the provided results, general principles of mass spectrometry of Boc-protected amines and cyclic compounds can be applied. The fragmentation would likely involve initial cleavages around the Boc group and subsequent fragmentations of the fluorinated pyrrolidine ring.

Table 1: Predicted Mass Spectrometry Fragmentation of this compound

interactive_table

| Ion | m/z (Theoretical) | Description |

|---|---|---|

| [M+H]⁺ | 190.12 | Pseudomolecular ion |

| [M-C₄H₈+H]⁺ | 134.07 | Loss of isobutylene |

| [M-Boc+H]⁺ | 90.07 | Loss of the entire Boc group |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in this compound. The IR spectrum of an organic molecule reveals characteristic absorption bands corresponding to the vibrational frequencies of specific bonds.

For this compound, the most prominent absorption bands are associated with the carbamate functional group and the C-F bond. The carbonyl (C=O) stretching vibration of the Boc protecting group is expected to produce a strong, sharp absorption band in the region of 1700-1670 cm⁻¹. researchgate.net The C-N stretching vibration of the carbamate will also be present, typically in the 1400-1300 cm⁻¹ region.

The C-H stretching vibrations of the alkyl groups (the pyrrolidine ring and the tert-butyl group) will appear in the range of 3000-2850 cm⁻¹. pressbooks.publibretexts.org The presence of the fluorine atom introduces a C-F stretching vibration, which is typically observed in the fingerprint region of the spectrum, between 1400 and 1000 cm⁻¹. The exact position of the C-F stretch can be influenced by the surrounding molecular structure.

Table 2: Characteristic Infrared Absorption Frequencies for this compound

interactive_table

| Functional Group | Bond | Characteristic Absorption (cm⁻¹) | Intensity |

|---|---|---|---|

| Alkane | C-H stretch | 2975-2850 | Strong |

| Carbamate | C=O stretch | 1700-1670 | Strong |

| Carbamate | C-N stretch | 1400-1300 | Medium |

Stereochemical Control and Purity Assessment

Enantiomeric Excess (ee) Determination

The enantiomeric excess (ee) of this compound is a critical measure of its stereochemical purity. It quantifies the excess of one enantiomer over the other in a mixture. Chiral High-Performance Liquid Chromatography (HPLC) is a common and effective method for determining the enantiomeric excess of chiral compounds. nih.gov This technique utilizes a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation.

For the analysis of this compound, a suitable chiral column would be selected, and the mobile phase composition would be optimized to achieve baseline separation of the (S) and (R) enantiomers. The separated enantiomers are then detected, typically by UV absorbance, and the peak areas are integrated. The enantiomeric excess is calculated using the formula:

ee (%) = [([S] - [R]) / ([S] + [R])] x 100

where [S] and [R] are the concentrations (or peak areas) of the (S) and (R) enantiomers, respectively. In the synthesis of chiral pyrrolidines, enzymatic catalysis can be employed to achieve high enantiomeric excess, often exceeding 99%. nih.gov

Diastereomeric Ratio (dr) Analysis

While this compound itself does not have diastereomers, the concept of diastereomeric ratio (dr) becomes relevant in reactions involving this compound where a new stereocenter is formed. For instance, in the fluoroamination of certain alkenes, β-fluoropyrrolidines can be formed with high diastereoselectivity. nih.gov

The diastereomeric ratio is typically determined using Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H or ¹⁹F NMR. The different spatial arrangement of atoms in diastereomers results in distinct chemical shifts for corresponding nuclei. By integrating the signals of specific protons or fluorine atoms that are unique to each diastereomer, the ratio of the two can be accurately determined. In some cases, catalyst control can be used to selectively form one diastereomer over the other with high selectivity. nih.gov

Conformational Analysis of Fluorinated Pyrrolidines

Impact of Fluorine Substitution on Ring Conformation

The introduction of a fluorine atom onto the pyrrolidine ring has a significant impact on its conformation. The five-membered pyrrolidine ring is not planar and adopts puckered conformations, typically described as envelope or twist forms. The position and stereochemistry of the fluorine substituent influence the preferred ring pucker.

The fluorine atom, being highly electronegative, introduces stereoelectronic effects, such as the gauche effect. beilstein-journals.orgnih.gov This effect often favors a conformation where the fluorine atom and an adjacent electron-withdrawing group (like the nitrogen in the pyrrolidine ring) are in a gauche relationship. beilstein-journals.org Studies on 3-fluoropyrrolidines have shown that the gauche effect can stabilize Cγ-exo conformations. nih.gov However, steric interactions can counteract this preference, leading to a greater contribution from the Cγ-endo conformation, especially at lower temperatures. nih.gov

Table 3: Compound Names Mentioned in the Article

Intramolecular Interactions

The conformational preference of the five-membered pyrrolidine ring in this compound is a subject of considerable scientific interest. The presence of a highly electronegative fluorine atom at the C3 position introduces significant stereoelectronic effects that guide the puckering of the ring.

The Gauche Effect: A Preference for Proximity

In the context of this compound, the gauche effect describes the energetic preference for a conformation where the fluorine atom and the nitrogen atom of the pyrrolidine ring are in a gauche relationship (a dihedral angle of approximately 60°). This is contrary to what might be expected from simple steric considerations, which would favor an anti-periplanar arrangement (180° dihedral angle) to minimize repulsion between these groups.

Research on analogous 3-fluoropyrrolidine (B48656) systems has demonstrated that this gauche preference is a well-established phenomenon. beilstein-journals.orgbeilstein-journals.org The driving force behind this effect is primarily attributed to stabilizing hyperconjugative interactions.

Hyperconjugation: The Stabilizing Electronic Delocalization

Hyperconjugation is a stabilizing interaction that results from the delocalization of electrons from a filled bonding orbital to an adjacent empty or partially filled anti-bonding orbital. In the case of this compound, the key hyperconjugative interaction occurs between the sigma bonding orbitals of neighboring carbon-hydrogen bonds (σC-H) and the anti-bonding orbital of the carbon-fluorine bond (σ*C-F).

For this interaction to be maximal, the participating orbitals must be properly aligned, which is achieved in the gauche conformation. Specifically, the delocalization of electron density from a σC-H orbital into the low-lying σ*C-F anti-bonding orbital helps to stabilize the gauche conformer. beilstein-journals.org This electron delocalization can be represented as follows:

Table 1: Key Hyperconjugative Interaction in this compound

| Donor Orbital | Acceptor Orbital | Type of Interaction | Consequence |

| σ(C-H) | σ*(C-F) | Hyperconjugation | Stabilization of the gauche conformer |

Influence of the N-Boc Group on Ring Pucker

The bulky N-Boc protecting group also exerts a significant steric influence on the pyrrolidine ring, affecting its puckering. The pyrrolidine ring is not planar and exists in a dynamic equilibrium between various "envelope" and "twisted" conformations. The substitution pattern, including the fluorine at C3 and the Boc group at N1, will favor certain puckered states over others to alleviate steric strain and maximize stabilizing electronic interactions.

While detailed experimental data such as specific NMR coupling constants or nuclear Overhauser effect (NOE) values for this compound are not extensively published, the general principles derived from studies on fluorinated prolines and other pyrrolidine derivatives are applicable. These studies consistently show a preference for a ring pucker that accommodates the gauche interaction between the fluorine and the nitrogen substituents.

Applications and Advanced Research of S 1 Boc 3 Fluoropyrrolidine in Drug Discovery

Role as a Key Intermediate in Complex Molecule Synthesis

The strategic placement of a fluorine atom onto the pyrrolidine (B122466) ring significantly influences the physicochemical properties of resulting molecules, such as basicity, lipophilicity, and metabolic stability. The Boc-protecting group allows for controlled, sequential reactions, making (S)-1-Boc-3-fluoropyrrolidine a key starting material for constructing elaborate molecular architectures.

The development of synthetic methods for creating fluorinated heterocycles is a major focus in medicinal chemistry, as the inclusion of fluorine can enhance metabolic stability and binding affinity. ekb.egunipa.it this compound, and its deprotected form, (S)-3-fluoropyrrolidine, serve as crucial synthons for introducing a fluorinated five-membered ring into larger heterocyclic systems. ossila.comsigmaaldrich.com This is particularly valuable in diversity-oriented synthesis strategies aimed at creating libraries of novel compounds for drug discovery. ekb.eg For instance, (S)-(+)-3-Fluoropyrrolidine hydrochloride is employed as a building block for preparing fluorinated pyrrolidine derivatives of cyclohexylglycine amides and urea (B33335) derivatives of benzothiazoles, which are complex heterocyclic compounds investigated as potential therapeutic agents. sigmaaldrich.com The reactivity of the secondary amine allows for its facile attachment to various molecular scaffolds through nucleophilic substitution, providing a straightforward route to novel fluorinated heterocyclic structures. ossila.com

The five-membered pyrrolidine ring is one of the most prevalent nitrogen heterocycles in FDA-approved drugs, prized for its three-dimensional structure that allows for effective exploration of pharmacophore space. nih.govresearchgate.net The non-planar, sp³-hybridized nature of the pyrrolidine scaffold provides a distinct advantage over flat, aromatic systems by offering greater structural diversity and opportunities to improve drug-like properties. nih.gov

This compound provides a pre-functionalized, chiral scaffold that medicinal chemists can elaborate upon. The fluorine atom is not merely a passive substituent; it actively modulates the conformation of the pyrrolidine ring and can engage in favorable interactions with biological targets. nih.gov For example, the introduction of a fluorine substituent on the pyrrolidine scaffold has been used to create analogues of active pharmaceutical ingredients (APIs), including inhibitors of tyrosine-regulated kinases and potent antitrypanosomal agents. ossila.comsigmaaldrich.com The ability to attach this fluorinated scaffold to other molecular frameworks makes it a powerful tool in the design of new chemical entities with potentially improved efficacy and pharmacokinetic profiles. ossila.com

Incorporation into Bioactive Compounds

The (S)-3-fluoropyrrolidine moiety has been successfully incorporated into several classes of enzyme inhibitors, where it often forms key interactions within the enzyme's active site. Its utility has been particularly demonstrated in the development of inhibitors for DPP-IV and the αvβ6 integrin.

DPP-IV is a serine protease that deactivates incretin (B1656795) hormones like GLP-1, which are crucial for regulating blood glucose levels. oatext.comnih.gov Inhibiting DPP-IV is a validated therapeutic strategy for treating type 2 diabetes. Many potent DPP-IV inhibitors utilize a pyrrolidine or cyanopyrrolidine core to mimic the natural substrate and bind to the S1 pocket of the enzyme's active site. oatext.comnih.gov

The (S)-3-fluoropyrrolidine scaffold has been specifically used to develop novel DPP-IV inhibitors. sigmaaldrich.comnih.gov Researchers have designed and synthesized series of prolyl-fluoropyrrolidine and fluoropyrrolidine amide derivatives, demonstrating the direct application of this building block in creating potent enzyme inhibitors. sigmaaldrich.comnih.gov

Table 1: Examples of DPP-IV Inhibitors Derived from the Fluoropyrrolidine Scaffold Data sourced from multiple research findings. nih.gov

| Compound ID | Core Structure | Linker | R Group | DPP-IV IC₅₀ (µM) |

| Compound 9 | Prolyl-fluoropyrrolidine | Acetamide (B32628) | Phenyl-substituted piperazine (B1678402) | 0.83 |

| Compound 10 | Prolyl-fluoropyrrolidine | Acetamide | Aryl-substituted piperazine | 0.43 |

SAR studies are critical for optimizing the potency and selectivity of enzyme inhibitors. In the context of DPP-IV, molecular docking and SAR studies have revealed key insights into how fluoropyrrolidine-based inhibitors interact with the enzyme. nih.gov